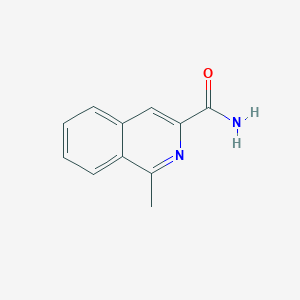
4-Fluoro-6-methyl-3-nitrobenzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-6-methyl-3-nitrobenzene-1,2-diamine is an aromatic compound with the molecular formula C7H8FN3O2 It is a derivative of benzene, characterized by the presence of fluoro, methyl, nitro, and diamine substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-6-methyl-3-nitrobenzene-1,2-diamine typically involves multiple steps:
Fluorination: The fluoro group can be introduced via a halogen exchange reaction, often using potassium fluoride.
Amination: The nitro group is then reduced to an amine using reducing agents like iron and hydrochloric acid.
Methylation: The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control.
Catalysts and reagents: are used in optimized quantities to maximize yield and minimize by-products.
Purification steps: such as crystallization or distillation to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-6-methyl-3-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluoro group can be substituted by nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Reduction: Iron and hydrochloric acid or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Reduction: 4-Fluoro-6-methyl-3-aminobenzene-1,2-diamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-Fluoro-6-methyl-3-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
4-Fluoro-6-methyl-3-nitrobenzene-1,2-diamine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.
Material Science: Used in the synthesis of polymers and advanced materials.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-6-methyl-3-nitrobenzene-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluoro and nitro groups can influence its binding affinity and specificity. The compound may undergo metabolic transformations, leading to active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluoro-3-methyl-6-nitrobenzene-1,2-diamine
- 4-Fluoro-2-methyl-1-nitrobenzene
- 4-Fluoronitrobenzene
Uniqueness
4-Fluoro-6-methyl-3-nitrobenzene-1,2-diamine is unique due to the specific arrangement of its substituents, which can influence its reactivity and biological activity. The combination of fluoro, methyl, nitro, and diamine groups provides a distinct chemical profile that can be exploited in various applications.
Propiedades
Fórmula molecular |
C7H8FN3O2 |
|---|---|
Peso molecular |
185.16 g/mol |
Nombre IUPAC |
4-fluoro-6-methyl-3-nitrobenzene-1,2-diamine |
InChI |
InChI=1S/C7H8FN3O2/c1-3-2-4(8)7(11(12)13)6(10)5(3)9/h2H,9-10H2,1H3 |
Clave InChI |
UXSSXDQPOKWZQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1N)N)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Aminomethyl)imidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B15070555.png)
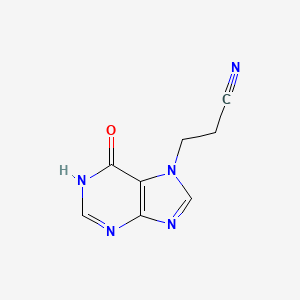

![2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline](/img/structure/B15070576.png)

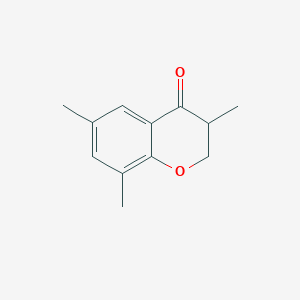
![1,5-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B15070590.png)

![7-Methyl-2-thioxo-2,3-dihydro-1H-imidazo[4,5-c]pyridine-6-carbonitrile](/img/structure/B15070600.png)
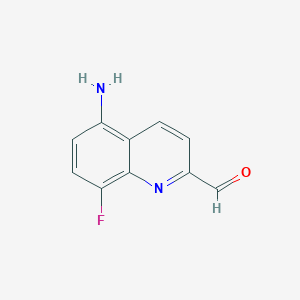

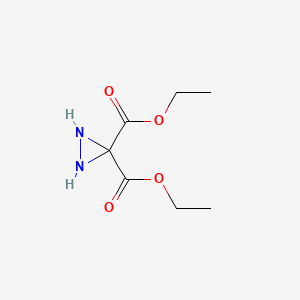
![N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine](/img/structure/B15070654.png)
